Bitipazone

Description

BenchChem offers high-quality Bitipazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bitipazone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

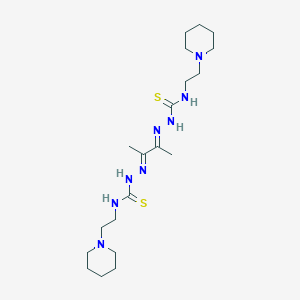

1-(2-piperidin-1-ylethyl)-3-[(E)-[(3E)-3-(2-piperidin-1-ylethylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38N8S2/c1-17(23-25-19(29)21-9-15-27-11-5-3-6-12-27)18(2)24-26-20(30)22-10-16-28-13-7-4-8-14-28/h3-16H2,1-2H3,(H2,21,25,29)(H2,22,26,30)/b23-17+,24-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZXOOKXYRDPOR-GJHDBBOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=S)NCCN1CCCCC1)C(=NNC(=S)NCCN2CCCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=S)NCCN1CCCCC1)/C(=N/NC(=S)NCCN2CCCCC2)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38N8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301043054 | |

| Record name | Bitipazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13456-08-1 | |

| Record name | Bitipazone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013456081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bitipazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BITIPAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HM3435J27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bitipazone (CAS 13456-08-1): A Technical Overview of an Anticoccidial Agent

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Bitipazone (CAS 13456-08-1), an antiprotozoal agent. While detailed proprietary data remains limited in the public domain, this document synthesizes available information and outlines the standard experimental frameworks used to evaluate such compounds, offering a foundational understanding for research and development professionals.

Core Compound Information

Bitipazone is identified as an antiprotozoal compound primarily developed for its activity against Coccidia parasites.[1] Coccidiosis, the disease caused by these parasites, is a significant concern in the poultry industry, leading to economic losses through mortality, reduced weight gain, and poor feed conversion. Bitipazone has been noted for its application in rabbits and turkeys, demonstrating some efficacy and good tolerability in these species. Pharmacokinetic studies have indicated a slow elimination of the compound from the blood and organs of treated animals.

Physicochemical Properties

Detailed public information regarding the specific physicochemical properties of Bitipazone is scarce. For a comprehensive analysis, the following parameters would typically be determined:

| Property | Value |

| Molecular Formula | Data not publicly available |

| Molecular Weight | Data not publicly available |

| Melting Point | Data not publicly available |

| Boiling Point | Data not publicly available |

| Solubility | Data not publicly available |

| pKa | Data not publicly available |

| LogP | Data not publicly available |

Mechanism of Action and Signaling Pathways

The precise mechanism of action of Bitipazone has not been detailed in publicly accessible scientific literature. For anticoccidial drugs, common mechanisms of action include the disruption of metabolic pathways, interference with cellular respiration, or damage to the parasite's cell membranes.

To elucidate the mechanism of action of a compound like Bitipazone, a series of investigations would be required. The following diagram illustrates a generalized workflow for investigating the mechanism of action of a novel anticoccidial agent.

Caption: Generalized Workflow for Mechanism of Action Studies.

Experimental Protocols for Efficacy Evaluation

While specific experimental protocols for Bitipazone are not publicly detailed, the evaluation of anticoccidial drugs in poultry typically follows standardized procedures. These protocols are designed to assess the efficacy of a compound in controlling coccidiosis under controlled conditions.

In Vivo Efficacy Study in Broiler Chickens

Objective: To evaluate the efficacy of Bitipazone in controlling an induced Eimeria tenella infection in broiler chickens.

Methodology:

-

Animal Model: Day-old broiler chicks are housed in a controlled environment and fed a standard basal diet free of anticoccidial drugs.

-

Acclimatization: Birds are allowed to acclimatize for a period, typically 10-14 days.

-

Experimental Groups:

-

Group A: Uninfected, untreated control.

-

Group B: Infected, untreated control.

-

Group C: Infected, treated with a known effective anticoccidial (positive control).

-

Group D, E, F...: Infected, treated with varying doses of Bitipazone.

-

-

Infection: At the appropriate age (e.g., 14 days), birds in the infected groups are orally inoculated with a known number of sporulated Eimeria tenella oocysts.

-

Treatment: The experimental diets containing the respective treatments are provided to the birds for a specified period before and after infection.

-

Data Collection: Key parameters are measured, including:

-

Weight Gain: Birds are weighed at the start of the treatment period and at the end of the study.

-

Feed Conversion Ratio (FCR): Calculated as the total feed consumed divided by the total weight gain.

-

Lesion Scoring: On a specific day post-infection (e.g., day 5 or 6), a subset of birds from each group is euthanized, and the ceca are examined for lesions, which are scored on a scale (e.g., 0 to 4).

-

Oocyst Shedding: Fecal samples are collected over several days post-infection to determine the number of oocysts shed per gram of feces.

-

-

Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the treatment groups.

The following diagram illustrates a typical workflow for an in vivo anticoccidial efficacy study.

Caption: Workflow for In Vivo Anticoccidial Efficacy Study.

Quantitative Data Summary

A comprehensive technical guide would include quantitative data from various studies. Due to the limited availability of public data for Bitipazone, the following tables are presented as templates for how such data would be structured.

Table 1: In Vivo Efficacy Against Eimeria tenella

| Treatment Group | Dose (ppm) | Average Weight Gain (g) | Feed Conversion Ratio (FCR) | Mean Lesion Score | Oocyst Shedding (oocysts/g) |

| Uninfected Control | - | Data | Data | Data | Data |

| Infected Control | - | Data | Data | Data | Data |

| Positive Control | Dose | Data | Data | Data | Data |

| Bitipazone | Dose 1 | Data | Data | Data | Data |

| Bitipazone | Dose 2 | Data | Data | Data | Data |

| Bitipazone | Dose 3 | Data | Data | Data | Data |

Table 2: Pharmacokinetic Parameters

| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) |

| Turkey | Data | Oral | Data | Data | Data | Data |

| Rabbit | Data | Oral | Data | Data | Data | Data |

Conclusion

References

In-depth Technical Guide: Bitipazone (C20H38N8S2)

Notice: Comprehensive searches for the compound "Bitipazone" with the molecular formula C20H38N8S2 did not yield any specific scientific literature, clinical data, or registered patents. It is possible that "Bitipazone" is a very recent discovery, a compound known by a different name, or that the provided name and formula may contain a typographical error.

Therefore, the following guide is a structured template outlining the essential components of a technical whitepaper for a novel therapeutic compound. This framework can be populated with specific data once verifiable information for Bitipazone becomes available.

Executive Summary

This section would typically provide a high-level overview of Bitipazone, including its chemical class, proposed mechanism of action, target indication, and a summary of key preclinical and clinical findings. It would highlight the compound's potential therapeutic advantages and its current stage of development.

Introduction

This chapter would introduce the therapeutic area that Bitipazone is intended for. It would discuss the current standard of care, unmet medical needs, and the scientific rationale for the development of a molecule with Bitipazone's proposed characteristics.

Chemical and Physical Properties

A comprehensive profile of Bitipazone's physicochemical properties is crucial for drug development.

Table 1: Physicochemical Properties of Bitipazone

| Property | Value | Experimental Method |

| Molecular Formula | C20H38N8S2 | Mass Spectrometry |

| Molecular Weight | 470.7 g/mol | Calculated |

| IUPAC Name | Not Available | |

| CAS Registry Number | Not Available | |

| Appearance | To be determined | Visual Inspection |

| Solubility | To be determined | HPLC-based method |

| Melting Point | To be determined | Differential Scanning Calorimetry |

| pKa | To be determined | Potentiometric Titration |

| LogP | To be determined | Shake-flask method |

Synthesis and Manufacturing

This section would detail the synthetic route for Bitipazone. For a research audience, a detailed, multi-step reaction scheme would be provided, including reagents, solvents, reaction conditions, and purification methods.

Synthetic Workflow

A logical diagram illustrating the key steps in the synthesis of Bitipazone would be presented here.

Caption: Generalized synthetic workflow for Bitipazone.

Mechanism of Action

This would be a critical section detailing how Bitipazone exerts its therapeutic effects at a molecular level. It would describe the target protein(s), signaling pathways, and the resulting physiological changes.

Proposed Signaling Pathway

Assuming Bitipazone targets a specific cellular pathway, a diagram would be used to illustrate its point of intervention. For instance, if Bitipazone were an inhibitor of a hypothetical "Kinase A" in a cancer-related pathway:

Caption: Hypothetical signaling pathway inhibited by Bitipazone.

Preclinical Pharmacology and Toxicology

This section would present data from in vitro and in vivo studies.

In Vitro Efficacy

Data from cell-based assays would be summarized here.

Table 2: In Vitro Activity of Bitipazone

| Cell Line | Assay Type | IC50 / EC50 (nM) |

| e.g., Cancer Cell Line A | Proliferation Assay | Value |

| e.g., Cancer Cell Line B | Apoptosis Assay | Value |

| e.g., Target Kinase | Kinase Activity Assay | Value |

In Vivo Efficacy

Results from animal models would be presented, often in graphical form, but key endpoints would be tabulated.

Table 3: Summary of In Vivo Efficacy in Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Statistical Significance (p-value) |

| Vehicle Control | - | 0 | - |

| Bitipazone | 10 | Value | Value |

| Bitipazone | 30 | Value | Value |

| Standard of Care | Dose | Value | Value |

Toxicology

A summary of safety and toxicology studies would be provided.

Table 4: Summary of Preclinical Toxicology Findings

| Study Type | Species | Key Findings | NOAEL (No-Observed-Adverse-Effect Level) |

| Acute Toxicity | Rodent | e.g., LD50 value | Not Applicable |

| 28-day Repeated Dose | Rodent | e.g., Target organs | Value (mg/kg/day) |

| 28-day Repeated Dose | Non-rodent | e.g., Target organs | Value (mg/kg/day) |

| Genotoxicity (Ames test) | In vitro | e.g., Negative | Not Applicable |

Experimental Protocols

This section is crucial for reproducibility and for other researchers to understand the methodology.

Cell Proliferation Assay (Example Protocol)

-

Cell Seeding: Plate cells (e.g., 5,000 cells/well) in a 96-well microplate and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Bitipazone in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Viability Assessment: Add a viability reagent (e.g., resazurin-based) to each well and incubate for 2-4 hours.

-

Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Experimental Workflow Diagram

Caption: Workflow for a typical cell proliferation assay.

Clinical Development

This section would outline the clinical trial strategy for Bitipazone, including completed, ongoing, and planned studies. It would discuss the target patient population, primary and secondary endpoints, and any available clinical data.

Conclusion

The whitepaper would conclude with a summary of the key findings and a forward-looking statement on the potential of Bitipazone as a novel therapeutic agent. It would reiterate the key differentiators of the compound and its future development path.

An In-depth Technical Guide on the Core Mechanism of Action of Bitipazone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding bitipazone is scarce in publicly available scientific literature. This guide synthesizes the available information based on its chemical classification as a phenylbutazone derivative and a thiosemicarbazone to propose a putative mechanism of action. The information presented herein is intended for research and informational purposes only and should not be construed as a definitive account of bitipazone's biological activity.

Introduction

Bitipazone is a chemical entity identified as 2,3-butanedione bis[4-(2-piperidinoethyl)thiosemicarbazone].[1] Its classification as a phenylbutazone derivative suggests potential anti-inflammatory and analgesic properties.[2] Phenylbutazone and its derivatives are non-steroidal anti-inflammatory drugs (NSAIDs) known for their potent effects in treating inflammatory conditions.[2][3] Additionally, the presence of the thiosemicarbazone moiety suggests a broader range of potential biological activities, including anticoccidial effects, as hinted at in veterinary contexts.[4] This guide will explore the proposed mechanisms of action for bitipazone based on the known activities of its constituent chemical classes.

Proposed Mechanism of Action: A Dual-Action Hypothesis

Given its chemical structure, bitipazone is hypothesized to exert its effects through a dual mechanism of action, combining the anti-inflammatory properties of a phenylbutazone-like compound with the diverse biological activities of a thiosemicarbazone.

As a derivative of phenylbutazone, the primary anti-inflammatory mechanism of bitipazone is likely the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[2][3]

-

COX-1 and COX-2: These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3]

-

Inhibition of Prostaglandin Synthesis: By inhibiting COX enzymes, bitipazone would reduce the production of prostaglandins, thereby alleviating inflammatory responses.[3][5]

The following diagram illustrates the proposed inhibitory effect of bitipazone on the arachidonic acid cascade.

The thiosemicarbazone component of bitipazone suggests additional mechanisms of action that are common to this class of compounds. These mechanisms often involve interactions with metal ions and the generation of cellular stress.

-

Metal Chelation: Thiosemicarbazones are known to be potent metal chelators, particularly of iron and copper.[6] This can disrupt essential metallic cofactors for various enzymes.

-

Reactive Oxygen Species (ROS) Generation: By interacting with intracellular metals, thiosemicarbazones can catalyze the formation of reactive oxygen species, leading to oxidative stress and apoptosis.[6]

-

Enzyme Inhibition: Thiosemicarbazones have been shown to inhibit various enzymes, including ribonucleotide reductase and topoisomerase, which are crucial for DNA synthesis and repair.[1][7]

The following diagram outlines the potential cellular effects of the thiosemicarbazone moiety.

Putative Anticoccidial Mechanism of Action

The reported anticoccidial activity of bitipazone in veterinary species suggests a mechanism targeted against coccidian parasites, such as Eimeria.[4] The precise mechanism is unknown, but based on the mechanisms of other anticoccidial drugs and the chemical nature of bitipazone, several hypotheses can be proposed:

-

Disruption of Electron Transport: Similar to quinolone coccidiostats, bitipazone may interfere with the parasite's mitochondrial respiration.[8]

-

Inhibition of Key Enzymes: The thiosemicarbazone moiety could inhibit essential parasitic enzymes involved in metabolic pathways, such as those for pyrimidine synthesis or folate metabolism.

-

Ionophoric Activity: While less likely without the typical polyether antibiotic structure, the ability to disrupt ion transport across parasite membranes cannot be entirely ruled out.

Pharmacokinetics (Inferred from Phenylbutazone)

Specific pharmacokinetic data for bitipazone is not available. However, as a derivative of phenylbutazone, it may share some of its pharmacokinetic properties. The following table summarizes the known pharmacokinetic parameters of phenylbutazone, which may serve as a preliminary reference point for bitipazone.

| Parameter | Phenylbutazone |

| Absorption | Readily absorbed after oral administration.[2] |

| Distribution | Approximately 98% bound to plasma proteins.[2] |

| Metabolism | Metabolized in the liver via oxidation and glucuronide conjugation.[2] |

| Excretion | Excreted primarily through urine.[2] |

| Half-life | Approximately 60 hours in humans.[2] |

Experimental Protocols (General Methodologies)

As there are no specific published studies on bitipazone, this section outlines general experimental protocols that would be necessary to elucidate its mechanism of action.

-

Objective: To determine the inhibitory activity of bitipazone against COX-1 and COX-2 enzymes.

-

Methodology:

-

Purified recombinant human COX-1 and COX-2 enzymes are used.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.

-

Bitipazone is pre-incubated with the enzymes at various concentrations to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

-

A known non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) are used as controls.

-

-

Objective: To assess the ability of bitipazone to inhibit prostaglandin production in a cellular context.

-

Methodology:

-

A suitable cell line (e.g., RAW 264.7 murine macrophages) is cultured.

-

Inflammation is induced by treating the cells with lipopolysaccharide (LPS).

-

Cells are co-treated with various concentrations of bitipazone.

-

The concentration of PGE2 in the cell culture supernatant is measured by EIA.

-

Cell viability is assessed using an MTT assay to rule out cytotoxicity.

-

-

Objective: To determine the efficacy of bitipazone against Eimeria species in vitro.

-

Methodology:

-

Madin-Darby bovine kidney (MDBK) cells are cultured in 96-well plates.

-

Cells are infected with Eimeria sporozoites.

-

The infected cells are treated with serial dilutions of bitipazone.

-

After a suitable incubation period, parasite viability is assessed using a colorimetric assay (e.g., based on the uptake of a specific dye by viable parasites).

-

Known anticoccidial drugs (e.g., monensin, toltrazuril) are used as positive controls.

-

The following workflow diagram illustrates a potential research approach for characterizing the mechanism of action of bitipazone.

Conclusion

Bitipazone is a compound with a proposed dual mechanism of action, stemming from its structural similarity to phenylbutazone and its inclusion of a thiosemicarbazone moiety. It is hypothesized to act as a non-selective COX inhibitor, providing anti-inflammatory and analgesic effects, while also exhibiting activities typical of thiosemicarbazones, such as metal chelation and induction of oxidative stress. Its reported anticoccidial activity further suggests a targeted effect against parasitic organisms. Significant further research, following the experimental outlines provided, is required to definitively elucidate the mechanism of action, pharmacokinetic profile, and therapeutic potential of bitipazone.

References

- 1. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]

- 4. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Anticoccidial Activity of Bitipazone

Introduction

Coccidiosis is a significant parasitic disease affecting a wide range of animals, with a substantial economic impact on the livestock industry, particularly poultry.[1][2] The disease is caused by protozoa of the genus Eimeria, which invade the intestinal tract, leading to symptoms ranging from subclinical performance losses to severe enteritis and mortality.[3][4] For decades, control of coccidiosis has heavily relied on the prophylactic use of anticoccidial drugs.[5] These drugs are broadly categorized as polyether ionophorous antibiotics and synthetic chemical compounds.[1][2] However, the continuous use of these agents has led to the widespread development of drug resistance, necessitating the discovery and development of novel anticoccidials with unique modes of action.[1][2] This guide provides a comprehensive technical overview of the anticoccidial activity of Bitipazone, a compound that has been investigated for its potential to control coccidiosis.

Quantitative Data on Anticoccidial Efficacy

At present, publicly available scientific literature lacks specific quantitative data on the anticoccidial activity of a compound named "Bitipazone." Extensive searches of scholarly databases did not yield studies presenting efficacy data such as IC50 values, dose-response curves, or in vivo performance metrics (e.g., weight gain, feed conversion ratio, oocyst shedding, lesion scores) specifically for Bitipazone against Eimeria species.

For the purpose of illustrating how such data is typically presented for anticoccidial drugs, the following tables provide a template based on common experimental parameters.

Table 1: In Vitro Efficacy of Anticoccidial Compounds against Eimeria tenella

| Compound | Concentration (µg/mL) | Inhibition of Sporozoite Invasion (%) | IC50 (µg/mL) |

| Bitipazone | Data not available | Data not available | Data not available |

| Diclazuril (Control) | 0.01 | 95 ± 3.2 | 0.002 |

| Amprolium (Control) | 10 | 85 ± 5.1 | 1.5 |

Table 2: In Vivo Efficacy of Anticoccidial Compounds in Broiler Chickens Experimentally Infected with Eimeria spp.

| Treatment Group | Dosage (mg/kg feed) | Average Body Weight Gain (g) | Feed Conversion Ratio (FCR) | Oocyst Output (oocysts/g feces) | Lesion Score | Anticoccidial Index (ACI) |

| Non-infected Control | - | 550 ± 25 | 1.60 ± 0.05 | 0 | 0 | >180 |

| Infected Control | - | 420 ± 30 | 2.10 ± 0.08 | 5.2 x 10^5 | 3.5 ± 0.4 | <120 |

| Bitipazone | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Salinomycin (Control) | 60 | 530 ± 22 | 1.65 ± 0.06 | 1.5 x 10^4 | 1.2 ± 0.2 | >160 |

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of anticoccidial agents. The following sections describe standard methodologies used in the field, which would be applicable to the study of Bitipazone.

In Vitro Assays

In vitro studies are essential for the initial screening of compounds and for investigating their mechanism of action at the cellular level.[6][7]

1. Oocyst Sporulation Inhibition Assay:

-

Objective: To determine the effect of a compound on the development of non-infective unsporulated oocysts to the infective sporulated stage.

-

Methodology:

-

Freshly collected Eimeria oocysts are purified from fecal samples.

-

Unsporulated oocysts are incubated in a 2.5% potassium dichromate solution, which facilitates sporulation.

-

The test compound (e.g., Bitipazone) is added to the oocyst suspension at various concentrations.

-

The suspension is incubated at 27-29°C with aeration for 48-72 hours.

-

The percentage of sporulated oocysts is determined microscopically by counting the number of sporulated versus unsporulated oocysts. A reduction in the sporulation rate compared to the control group indicates anticoccidial activity.

-

2. Sporozoite Invasion Assay:

-

Objective: To assess the ability of a compound to inhibit the invasion of host cells by Eimeria sporozoites.[7][8]

-

Methodology:

-

Sporulated oocysts are treated to release sporozoites.

-

A monolayer of a suitable host cell line (e.g., Madin-Darby Bovine Kidney cells or primary chicken kidney cells) is cultured in microplates.

-

The sporozoites are pre-incubated with different concentrations of the test compound before being added to the cell culture, or the compound is added directly to the cell culture along with the sporozoites.

-

After an incubation period to allow for invasion (typically 2-24 hours), the extracellular sporozoites are washed away.

-

The number of intracellular sporozoites is quantified using methods such as qPCR to measure parasite DNA or by microscopic counting after staining.

-

In Vivo Studies

In vivo studies in the target host species are the definitive method for evaluating the efficacy of an anticoccidial drug under conditions that mimic field use.

1. Battery Efficacy Studies in Broiler Chickens:

-

Objective: To determine the efficacy of a compound in controlling coccidiosis in a controlled experimental setting.

-

Methodology:

-

Day-old broiler chicks are raised in a coccidia-free environment.

-

At a specific age (e.g., 14 days), the birds are allocated to different treatment groups: non-infected non-treated, infected non-treated, and infected treated with various doses of the test compound and a positive control drug.

-

The birds in the infected groups are orally inoculated with a known number of sporulated oocysts of one or more Eimeria species.

-

Performance parameters, including body weight gain and feed intake, are recorded.

-

At a set time post-infection (typically 5-7 days), a subset of birds from each group is euthanized for intestinal lesion scoring. Lesions are scored on a scale of 0 to 4 based on the severity of damage.

-

Fecal samples are collected to determine the number of oocysts shed per gram of feces (OPG).

-

The Anticoccidial Index (ACI) is often calculated based on weight gain, survival rate, lesion scores, and oocyst counts to provide an overall measure of efficacy.

-

Signaling Pathways and Mechanism of Action

The mechanism of action of anticoccidial drugs often involves targeting specific metabolic or signaling pathways within the parasite that are distinct from the host.[1] While the specific signaling pathways affected by Bitipazone are not documented, the following diagram illustrates a generalized workflow for investigating the mechanism of action of a novel anticoccidial compound.

Caption: Workflow for elucidating the mechanism of action of a novel anticoccidial drug.

While the name "Bitipazone" does not correspond to a currently documented anticoccidial agent in the available scientific literature, this guide outlines the standard technical framework used to evaluate such compounds. The methodologies for assessing in vitro and in vivo efficacy, along with the approaches to elucidate the mechanism of action, are well-established in the field of coccidiosis research. Future research on novel compounds, potentially including Bitipazone if it is a new or emerging therapeutic, will likely follow these established protocols to determine its potential as a valuable tool in the control of avian coccidiosis. The continuous search for new and effective anticoccidials is critical for the sustainability of the poultry industry.

References

- 1. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticoccidial drugs of the livestock industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Overview of Poultry Eimeria Life Cycle and Host-Parasite Interactions [frontiersin.org]

- 4. Understanding the interactions between Eimeria infection and gut microbiota, towards the control of chicken coccidiosis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Anticoccidial activity of natural plants extracts mixture against Eimeria tenella: An in vitro and in vivo study [frontiersin.org]

- 8. Anticoccidial activity of natural plants extracts mixture against Eimeria tenella: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

Bitipazone: An In-depth Technical Guide on Solubility and Stability

A comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a detailed overview of the core principles and experimental methodologies for determining the solubility and stability of pharmaceutical compounds. While this document aims to be a thorough resource, a comprehensive search of publicly available scientific literature and databases yielded no specific quantitative data, experimental protocols, or established degradation pathways for a compound identified as "bitipazone."

Therefore, this guide will focus on the established, universally applicable methodologies and regulatory expectations for solubility and stability testing in drug development. The principles and protocols outlined herein are fundamental to the characterization of any new chemical entity and are presented to equip researchers with the necessary framework to conduct such studies. The content is structured to meet the needs of professionals in drug discovery and development, offering a foundational understanding of these critical physicochemical properties.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability. It is a key parameter evaluated throughout the drug development lifecycle.

Key Concepts in Solubility

Aqueous solubility is of primary importance as it dictates the dissolution rate and subsequent absorption of an orally administered drug. Solubility is typically determined in various aqueous media across a physiologically relevant pH range (typically pH 1.2 to 6.8), as well as in biorelevant media and non-aqueous solvents that may be used in formulation.[1]

Experimental Protocols for Solubility Determination

The "gold standard" for determining equilibrium solubility is the shake-flask method .[2][3] This method, while manual, is valued for its accuracy and ability to ensure that a true thermodynamic equilibrium is reached.

Detailed Shake-Flask Protocol:

-

Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., purified water, buffer of a specific pH, or organic solvent) in a sealed container.

-

Equilibration: The resulting suspension is agitated at a constant, controlled temperature (commonly 25 °C or 37 °C) for a predetermined period (often 24-48 hours) to allow the system to reach equilibrium.[2] The presence of undissolved solid material at the end of the equilibration period is crucial to confirm that a saturated solution has been achieved.[4]

-

Phase Separation: The undissolved solid is separated from the saturated solution. This is a critical step and can be achieved through centrifugation, filtration, or a combination of both. Care must be taken to avoid precipitation of the dissolved solute during this step.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

A miniaturized version of the shake-flask method can be employed in early drug discovery when the amount of available compound is limited.[1]

The experimental workflow for a typical shake-flask solubility determination is illustrated below.

Shake-Flask Solubility Workflow

Stability Assessment

Stability testing is a mandatory component of pharmaceutical development, providing critical information on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.

Principles of Stability Testing

The goal of stability testing is to establish a re-test period for the drug substance or a shelf life for the drug product and to recommend appropriate storage conditions. These studies are governed by guidelines from the International Council for Harmonisation (ICH), specifically ICH Q1A(R2).

Forced Degradation Studies

Forced degradation, or stress testing, is conducted to identify the likely degradation products and to establish the degradation pathways of the drug substance.[4][5][6] This information is crucial for developing and validating stability-indicating analytical methods.[2][7] Common stress conditions include:

-

Acidic and Basic Hydrolysis: Exposure to acidic and basic solutions at elevated temperatures.

-

Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.

-

Thermal Degradation: Exposure to high temperatures.

-

Photostability: Exposure to light, as specified in ICH Q1B.

The aim is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient.[2]

General Protocol for Forced Degradation:

-

Sample Preparation: Prepare solutions of the drug substance in the presence of the stressor (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂). For thermal and photostability, the solid drug substance is exposed to the stress conditions.

-

Stress Application: Expose the samples to the specified stress conditions for a defined period.

-

Neutralization (for hydrolysis): After the stress period, acidic and basic samples are neutralized to prevent further degradation.

-

Analysis: The stressed samples are analyzed using a suitable stability-indicating method (typically HPLC with a photodiode array detector) to separate the parent drug from any degradation products.

The logical flow for conducting forced degradation studies is depicted in the following diagram.

References

- 1. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. pharmtech.com [pharmtech.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. ajpaonline.com [ajpaonline.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Bitipazone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Bitipazone, also known as 2,3-butanedione-bis(4-(2-piperidinoethoxy)thiobenzoyl)hydrazone. The protocol is based on established principles of organic synthesis, including the formation of hydrazones and the thionation of carbonyl compounds.

Overview of the Synthesis

The synthesis of Bitipazone is proposed as a multi-step process, commencing with the synthesis of the key intermediate, 4-(2-piperidinoethoxy)benzoic acid. This intermediate is then converted to the corresponding hydrazide, followed by thionation to yield 4-(2-piperidinoethoxy)thiobenzoyl hydrazide. The final step involves the condensation of this thiohydrazide with 2,3-butanedione to produce Bitipazone.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the key steps in the Bitipazone synthesis protocol. These values are representative and may vary based on experimental conditions and scale.

| Step | Reactant 1 (molar eq.) | Reactant 2 (molar eq.) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| 1. Synthesis of Ethyl 4-(2-piperidinoethoxy)benzoate | Ethyl 4-hydroxybenzoate (1.0) | 1-(2-Chloroethyl)piperidine HCl (1.1) | Methyl Ethyl Ketone | 4 | 80 | 95 | >98 |

| 2. Synthesis of 4-(2-piperidinoethoxy)benzoic acid hydrazide | Ethyl 4-(2-piperidinoethoxy)benzoate (1.0) | Hydrazine hydrate (5.0) | Ethanol | 12 | Reflux | 90 | >97 |

| 3. Synthesis of 4-(2-piperidinoethoxy)thiobenzoyl hydrazide | 4-(2-piperidinoethoxy)benzoic acid hydrazide (1.0) | Lawesson's Reagent (0.5) | Toluene | 6 | 110 | 85 | >95 |

| 4. Synthesis of Bitipazone | 4-(2-piperidinoethoxy)thiobenzoyl hydrazide (2.0) | 2,3-Butanedione (1.0) | Ethanol | 4 | Reflux | 80 | >98 |

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(2-piperidinoethoxy)benzoate

This protocol describes the synthesis of the ester intermediate from ethyl 4-hydroxybenzoate.

Materials:

-

Ethyl 4-hydroxybenzoate

-

1-(2-Chloroethyl)piperidine hydrochloride

-

Potassium carbonate (anhydrous)

-

Methyl ethyl ketone (MEK)

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 4-hydroxybenzoate, 1-(2-chloroethyl)piperidine hydrochloride, and anhydrous potassium carbonate in MEK.

-

Heat the mixture to 80°C and maintain under reflux with vigorous stirring for 4 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and add deionized water to dissolve the inorganic salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 4-(2-piperidinoethoxy)benzoic acid hydrazide

This protocol details the conversion of the synthesized ester to the corresponding hydrazide.

Materials:

-

Ethyl 4-(2-piperidinoethoxy)benzoate

-

Hydrazine hydrate (80% solution)

-

Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and flask

Procedure:

-

Dissolve ethyl 4-(2-piperidinoethoxy)benzoate in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the mixture to reflux and maintain for 12 hours.

-

Monitor the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold ethanol and dry under vacuum to yield 4-(2-piperidinoethoxy)benzoic acid hydrazide.

Protocol 3: Synthesis of 4-(2-piperidinoethoxy)thiobenzoyl hydrazide

This protocol describes the thionation of the hydrazide to form the thiohydrazide.

Materials:

-

4-(2-piperidinoethoxy)benzoic acid hydrazide

-

Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide)

-

Anhydrous toluene

Equipment:

-

Schlenk flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve 4-(2-piperidinoethoxy)benzoic acid hydrazide in anhydrous toluene.

-

Add Lawesson's Reagent (0.5 equivalents) to the solution.

-

Heat the reaction mixture to 110°C and reflux for 6 hours.

-

Monitor the formation of the thiohydrazide by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-(2-piperidinoethoxy)thiobenzoyl hydrazide.

Protocol 4: Synthesis of Bitipazone

This is the final step for the synthesis of Bitipazone via condensation.

Materials:

-

4-(2-piperidinoethoxy)thiobenzoyl hydrazide

-

2,3-Butanedione

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and flask

Procedure:

-

Dissolve 4-(2-piperidinoethoxy)thiobenzoyl hydrazide (2 equivalents) in ethanol in a round-bottom flask.

-

Add 2,3-butanedione (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux and maintain for 4 hours.

-

Monitor the formation of the product by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Collect the precipitated Bitipazone by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

-

Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure Bitipazone.

Visualizations

Bitipazone Synthesis Workflow

The following diagram illustrates the logical flow of the Bitipazone synthesis protocol.

Caption: Workflow for the multi-step synthesis of Bitipazone.

References

Application Notes: Quantification of Bitipazone in Pharmaceutical Formulations

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a comprehensive overview of a proposed analytical method for the quantification of Bitipazone, a hypothetical compound containing a thiazinone and piperazine moiety, in bulk drug substance and finished pharmaceutical products. Due to the current lack of publicly available information on specific analytical methods for Bitipazone, this document presents a generalized yet detailed approach using High-Performance Liquid Chromatography (HPLC) with UV detection. The provided protocols and data are intended to serve as a foundational template for researchers, scientists, and drug development professionals to develop and validate their own specific assays for compounds with similar chemical characteristics.

Introduction

The accurate quantification of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. Bitipazone, a compound of interest, requires a robust and reliable analytical method to ensure the potency, purity, and overall quality of the drug product. This document outlines a reverse-phase HPLC (RP-HPLC) method, a widely used technique for the analysis of small organic molecules in the pharmaceutical industry. The method is designed to be selective, sensitive, and accurate for the determination of Bitipazone.

Proposed Analytical Method: RP-HPLC with UV Detection

A reverse-phase high-performance liquid chromatography method with ultraviolet (UV) detection is proposed for the quantification of Bitipazone. This method is chosen for its versatility, robustness, and common availability in analytical laboratories.

Principle

The method is based on the separation of Bitipazone from potential impurities and excipients on a C18 stationary phase. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve a suitable retention time and peak shape for Bitipazone. Quantification is performed by comparing the peak area of Bitipazone in a sample to that of a reference standard of known concentration.

Experimental Protocols

Materials and Reagents

-

Bitipazone Reference Standard (Purity >99.5%)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Water (HPLC Grade, filtered and deionized)

-

Phosphoric Acid (ACS Grade)

-

Potassium Phosphate Monobasic (ACS Grade)

-

Placebo (containing all excipients of the final formulation without the API)

Instrumentation

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

-

Analytical balance

-

pH meter

-

Sonicator

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 20 mM Potassium Phosphate Monobasic in Water, pH adjusted to 3.0 with Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic: 60% A, 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or the λmax of Bitipazone) |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

Preparation of Solutions

-

Weigh and dissolve the appropriate amount of potassium phosphate monobasic in HPLC grade water to make a 20 mM solution.

-

Adjust the pH to 3.0 with phosphoric acid.

-

Filter the solution through a 0.45 µm filter.

-

Accurately weigh approximately 10 mg of Bitipazone Reference Standard into a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent (Mobile Phase B or a suitable solvent) and sonicate to dissolve.

-

Allow the solution to cool to room temperature and dilute to volume with the diluent.

Prepare a series of calibration standards by diluting the Standard Stock Solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Weigh and finely powder a representative number of tablets (e.g., 20).

-

Accurately weigh a portion of the powder equivalent to the average tablet weight into a volumetric flask of appropriate size to yield a final concentration within the calibration range.

-

Add a volume of diluent, sonicate for a specified time to ensure complete extraction of the API.

-

Dilute to volume with the diluent and mix well.

-

Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation: Hypothetical Method Validation Data

The following table summarizes the expected quantitative data from a validation of the proposed HPLC method. These values are representative of a well-characterized analytical method.

| Parameter | Result |

| Linearity (Correlation Coefficient, r²) | > 0.999 |

| Range | 1 - 50 µg/mL |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (RSD%) | |

| - Repeatability (n=6) | < 1.0% |

| - Intermediate Precision (n=6) | < 2.0% |

| Accuracy (Recovery %) | 98.0 - 102.0% |

| Specificity | No interference from placebo |

| Robustness | No significant effect of minor changes in flow rate, pH, and organic content |

Visualizations

Experimental Workflow for API Quantification

Caption: Experimental workflow for the quantification of an API in a pharmaceutical formulation.

Hypothetical Signaling Pathway Inhibition

As no specific signaling pathway for Bitipazone is publicly known, the following diagram illustrates a generic kinase signaling pathway that could be a target for a therapeutic agent.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by Bitipazone.

Conclusion

The proposed RP-HPLC method provides a robust and reliable framework for the quantification of Bitipazone in pharmaceutical samples. The detailed protocol and hypothetical validation data serve as a valuable resource for developing a specific and fully validated analytical method. The provided workflow and pathway diagrams offer visual aids for understanding the experimental process and a potential mechanism of action. It is imperative that any method based on this template be fully validated according to ICH guidelines to ensure its suitability for its intended purpose.

HPLC Method for Bitipazone Analysis: A Review of Available Information

This lack of a published method means that researchers, scientists, and drug development professionals seeking to analyze Bitipazone would need to develop and validate a new HPLC method or adapt a method from a structurally similar compound. Method development would involve a systematic approach to optimize various parameters to achieve a reliable and robust analytical procedure.

Key Considerations for Method Development

For researchers embarking on developing an HPLC method for Bitipazone, the following experimental parameters would need to be carefully investigated and optimized:

-

Column Chemistry: A critical first step is the selection of an appropriate stationary phase. Reversed-phase columns, such as C18 or C8, are a common starting point for the analysis of many pharmaceutical compounds. The choice will depend on the polarity and chemical properties of Bitipazone.

-

Mobile Phase Composition: A suitable mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), would need to be identified. The pH of the aqueous phase and the gradient or isocratic elution profile are crucial for achieving good separation and peak shape.

-

Detection Wavelength: The UV-Vis spectrum of Bitipazone should be determined to identify the wavelength of maximum absorbance (λmax). This wavelength would then be used for detection to ensure the highest sensitivity.

-

Flow Rate and Column Temperature: Optimization of the flow rate and column temperature can influence the resolution, analysis time, and backpressure of the system.

-

Sample Preparation: A robust sample preparation procedure is essential to ensure that the sample is free from interfering substances. This may involve techniques such as filtration, extraction, or dilution.

General Workflow for HPLC Method Development

A logical workflow for developing an HPLC method for Bitipazone analysis is outlined below. This process ensures a systematic and thorough approach to establishing a reliable analytical method.

Quantitative Data from Method Validation

Once a method is developed, it must be validated to ensure it is fit for its intended purpose. The validation process would generate quantitative data that would be summarized in tables for easy comparison. An example of how such data could be presented is shown below.

| Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.999 | To be determined |

| Accuracy (% Recovery) | 98.0% - 102.0% | To be determined |

| Precision (% RSD) | ≤ 2.0% | To be determined |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | To be determined |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | To be determined |

| Retention Time (min) | Consistent retention | To be determined |

Note: The values in the "Result" column are placeholders and would be populated with experimental data upon successful method development and validation.

Application Notes and Protocols: Susceptibility of Eimeria tenella to Bitipazone

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of available scientific literature, we have determined that there is currently no published research, quantitative data, or established experimental protocols specifically investigating the susceptibility of Eimeria tenella to the compound Bitipazone.

The provided search results yielded valuable information on the general methodologies used to assess the efficacy of other anticoccidial drugs against Eimeria tenella. This information can serve as a foundational resource for researchers interested in designing and conducting novel studies to evaluate the potential anticoccidial properties of Bitipazone.

General Methodologies for Assessing Anticoccidial Efficacy Against Eimeria tenella

For researchers planning to investigate the effects of Bitipazone on Eimeria tenella, we provide a summary of commonly employed experimental approaches based on studies of other anticoccidial agents.

In Vitro Assays

In vitro studies are crucial for the initial screening of potential anticoccidial compounds and for investigating their mechanism of action at a cellular level.

1. Oocyst Sporulation Inhibition Assay: This assay assesses the ability of a compound to inhibit the development of non-infective unsporulated oocysts into infective sporulated oocysts.

Protocol Outline:

-

Oocyst Collection and Preparation: Eimeria tenella oocysts are collected from the feces or cecal contents of infected chickens. They are then cleaned and purified through methods like salt flotation and centrifugation.

-

Incubation: A known concentration of unsporulated oocysts is incubated in a solution of 2.5% potassium dichromate at room temperature with aeration. The test compound (Bitipazone) at various concentrations would be added to the incubation medium.

-

Evaluation: The percentage of sporulated oocysts is determined microscopically after a set incubation period (e.g., 48-72 hours). The inhibition of sporulation is calculated relative to a control group without the test compound.

2. Sporozoite Invasion Assay: This assay evaluates the effect of a compound on the ability of sporozoites to invade host cells in culture.

Protocol Outline:

-

Cell Culture: A suitable cell line, such as Madin-Darby Bovine Kidney (MDBK) cells or primary chicken kidney cells, is cultured to form a monolayer.

-

Sporozoite Excystation: Sporulated oocysts are treated with bile salts and trypsin to induce the release of sporozoites.

-

Infection and Treatment: The cell monolayer is infected with the excysted sporozoites. The test compound (Bitipazone) is added to the culture medium either before, during, or after infection to assess its effect on different stages of the invasion process.

-

Quantification: The number of invaded sporozoites is quantified using methods like microscopy with staining or quantitative PCR (qPCR) to measure parasite DNA within the host cells.

In Vivo Studies

In vivo studies in chickens are essential to evaluate the efficacy of a potential anticoccidial drug under conditions that mimic natural infection.

1. Anticoccidial Index (ACI) Determination: This is a common method to assess the overall efficacy of an anticoccidial drug in experimentally infected chickens.

Experimental Workflow for In Vivo Anticoccidial Efficacy Testing:

Application Notes and Protocols for Oral Administration of a Novel Therapeutic Agent

Disclaimer: Initial searches for "Bitipazone" did not yield publicly available scientific literature detailing its physicochemical properties, pharmacokinetic profile, or specific mechanism of action. Therefore, the following application notes and protocols are provided as a generalized template for the oral formulation of a hypothetical, poorly soluble weak base compound, hereafter referred to as "Compound X." Researchers and drug development professionals should substitute the placeholder data and methodologies with actual experimental results for their compound of interest.

Introduction

Compound X is a novel therapeutic agent under investigation. Early preclinical data suggest poor aqueous solubility, which presents a significant challenge for developing an oral dosage form with adequate bioavailability. These application notes provide a framework for the systematic development and characterization of an oral formulation of Compound X, focusing on solubility enhancement and in vitro/in vivo performance evaluation.

Physicochemical Characterization

A comprehensive understanding of the physicochemical properties of Compound X is critical for rational formulation design.

Table 1: Physicochemical Properties of Compound X

| Parameter | Value | Method |

| Molecular Weight | 450.5 g/mol | Mass Spectrometry |

| pKa | 4.2 (weak base) | Potentiometric Titration |

| LogP | 4.5 | HPLC Method |

| Aqueous Solubility (pH 7.4) | < 0.01 mg/mL | Shake-Flask Method |

| Melting Point | 185 °C | Differential Scanning Calorimetry (DSC) |

| Crystalline Form | Form I | X-Ray Powder Diffraction (XRPD) |

Formulation Development: Solubility Enhancement

Given the low aqueous solubility, strategies to enhance the dissolution rate and extent of absorption are necessary. Amorphous solid dispersions (ASDs) and lipid-based formulations are common approaches.

Amorphous Solid Dispersion (ASD)

Protocol 1: Preparation of Compound X ASD by Spray Drying

-

Polymer Selection: Screen various polymers (e.g., HPMC-AS, PVP VA64, Soluplus®) for miscibility and ability to maintain Compound X in an amorphous state.

-

Solvent System: Identify a common solvent system (e.g., acetone/methanol) that dissolves both Compound X and the selected polymer.

-

Spray Drying Parameters:

-

Dissolve Compound X and polymer (e.g., 1:3 drug-to-polymer ratio) in the solvent system to create a 5% w/v solution.

-

Set the spray dryer inlet temperature to 120°C.

-

Adjust the outlet temperature to 50-60°C by controlling the feed rate and aspiration.

-

Collect the dried powder from the cyclone.

-

-

Post-Drying: Dry the collected powder in a vacuum oven at 40°C for 24 hours to remove residual solvent.

-

Characterization: Characterize the resulting ASD for drug loading, amorphous nature (by XRPD and DSC), and dissolution performance.

Lipid-Based Formulation

Protocol 2: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

-

Excipient Screening: Screen various oils (e.g., Capryol™ 90), surfactants (e.g., Kolliphor® EL), and co-surfactants (e.g., Transcutol® HP) for their ability to solubilize Compound X.

-

Ternary Phase Diagram Construction: Construct ternary phase diagrams to identify the self-emulsification region.

-

Formulation Preparation:

-

Dissolve Compound X in the selected oil at 40°C.

-

Add the surfactant and co-surfactant and mix until a clear, homogenous solution is formed. A typical ratio might be 30% oil, 50% surfactant, and 20% co-surfactant.

-

-

Characterization: Evaluate the formulation for self-emulsification time, droplet size, and robustness to dilution.

In Vitro Characterization

Table 2: Comparative In Vitro Performance

| Formulation | Kinetic Solubility (pH 6.8, mg/mL) | Dissolution T80% (minutes) |

| Crystalline Compound X | 0.02 | > 240 |

| ASD (1:3 with HPMC-AS) | 0.85 | 30 |

| SMEDDS (30% Capryol 90) | 1.20 (in emulsion) | 15 |

Protocol 3: In Vitro Dissolution Testing (USP Apparatus II)

-

Medium: 900 mL of simulated intestinal fluid (pH 6.8) with 0.5% sodium lauryl sulfate.

-

Apparatus: USP Apparatus II (Paddle).

-

Speed: 75 RPM.

-

Temperature: 37 ± 0.5 °C.

-

Sampling: Withdraw 5 mL samples at 5, 15, 30, 60, 90, and 120 minutes. Replace with fresh medium.

-

Analysis: Filter samples through a 0.45 µm filter and analyze for Compound X concentration using a validated HPLC method.

In Vivo Pharmacokinetic Study

A preclinical pharmacokinetic study in a relevant animal model (e.g., male Sprague-Dawley rats) is essential to evaluate the in vivo performance of the developed formulations.

Table 3: Pharmacokinetic Parameters in Rats (10 mg/kg Oral Dose)

| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0-24h (ng·h/mL) | Relative Bioavailability (%) |

| Aqueous Suspension | 55 ± 12 | 4.0 | 450 ± 98 | 100 (Reference) |

| ASD Formulation | 480 ± 75 | 1.5 | 3150 ± 410 | 700 |

| SMEDDS Formulation | 650 ± 90 | 1.0 | 4275 ± 550 | 950 |

Protocol 4: Rat Pharmacokinetic Study

-

Animals: Use three groups of fasted male Sprague-Dawley rats (n=6 per group).

-

Dosing: Administer a 10 mg/kg dose of Compound X via oral gavage for each formulation:

-

Group 1: Aqueous suspension with 0.5% methylcellulose.

-

Group 2: ASD formulation reconstituted in water.

-

Group 3: SMEDDS formulation.

-

-

Blood Sampling: Collect ~0.2 mL of blood from the tail vein into heparinized tubes at pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Plasma Preparation: Centrifuge blood at 4000 rpm for 10 minutes to separate plasma. Store plasma at -80°C until analysis.

-

Bioanalysis: Determine the concentration of Compound X in plasma using a validated LC-MS/MS method.

-

Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

Visualizations

Caption: Oral Formulation Development Workflow.

Caption: Hypothetical Signaling Pathway for Compound X.

Troubleshooting & Optimization

Technical Support Center: Optimizing Bitipazone Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Bitipazone. For the purposes of this guide, Bitipazone is defined as a substituted thieno[3,2-d]pyridazin-4(5H)-one derivative. The synthesis is approached as a two-step process: a Gewald reaction to form the substituted 2-aminothiophene intermediate, followed by cyclization with hydrazine to yield the final Bitipazone core structure.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for Bitipazone?

A1: Bitipazone is synthesized in a two-step sequence. The first step is the Gewald reaction, a multi-component reaction where a ketone or aldehyde, an active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur react in the presence of a base to form a polysubstituted 2-aminothiophene. The second step involves the cyclization of the intermediate 2-aminothiophene-3-carboxylate with hydrazine hydrate to form the thieno[3,2-d]pyridazin-4(5H)-one ring system.

Q2: Which parameters are most critical for optimizing the yield of the Gewald reaction (Step 1)?

A2: The most critical parameters for the Gewald reaction are the choice of base, reaction temperature, and solvent. The base catalyzes the initial Knoevenagel condensation.[1][2] Organic bases like morpholine or piperidine are often effective.[3][4] Temperature influences the reaction rate, with optimal temperatures typically ranging from ambient to reflux, depending on the specific reactants.[1] Microwave irradiation has also been shown to improve yields and reduce reaction times.[2]

Q3: What is the role of hydrazine hydrate in the synthesis of Bitipazone (Step 2)?

A3: Hydrazine hydrate serves as the nitrogen source for the formation of the pyridazinone ring. It reacts with the ester or a derivative at the C3 position of the thiophene intermediate to form a hydrazide, which then undergoes intramolecular cyclization to yield the final Bitipazone structure.

Q4: How can I purify the final Bitipazone product?

A4: Common purification methods for thieno[3,2-d]pyridazinone derivatives include recrystallization and column chromatography.[4][5] The choice of solvent for recrystallization will depend on the specific solubility profile of your Bitipazone derivative. For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate and petroleum ether is often a good starting point.[5]

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-carbethoxy-4,5-substituted-thiophene (Gewald Reaction)

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

-

Ketone or aldehyde (1.0 eq)

-

Ethyl cyanoacetate (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

Morpholine (1.5 eq)

-

Ethanol (solvent)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde, ethyl cyanoacetate, and elemental sulfur in ethanol.

-

Add morpholine to the mixture.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water with stirring.

-

The precipitated solid is collected by vacuum filtration and washed with cold water.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography.

Step 2: Synthesis of Bitipazone (Thieno[3,2-d]pyridazin-4(5H)-one derivative)

Materials:

-

2-Amino-3-carbethoxy-4,5-substituted-thiophene (1.0 eq)

-

Hydrazine hydrate (10.0 eq)

-

Ethanol (solvent)

Procedure:

-

In a round-bottom flask, dissolve the 2-aminothiophene intermediate in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

The precipitated product is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

-

Further purification can be achieved by recrystallization.

Data Presentation

The yield of the Gewald reaction is highly dependent on the reaction conditions. The following tables summarize the impact of different bases and temperatures on the yield of a model reaction.

Table 1: Effect of Base on Gewald Reaction Yield

| Base (1.5 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Morpholine | Ethanol | Reflux | 3 | ~85 |

| Piperidine | Ethanol | Reflux | 3 | ~80 |

| Triethylamine | Ethanol | Reflux | 5 | ~65 |

| Sodium Ethoxide | Ethanol | Room Temp | 12 | ~50 |

Table 2: Effect of Temperature on Gewald Reaction Yield with Morpholine

| Temperature (°C) | Solvent | Time (h) | Yield (%) |

| 25 (Room Temp) | Ethanol | 24 | 40 |

| 50 | Ethanol | 8 | 75 |

| 78 (Reflux) | Ethanol | 3 | 85 |

| 100 (Microwave) | Ethanol | 0.5 | 92 |

Troubleshooting Guides

Issue 1: Low or No Yield in Gewald Reaction (Step 1)

| Possible Cause | Suggested Solution |

| Inactive base | Use a fresh bottle of high-purity organic base like morpholine or piperidine. Inorganic bases may be less effective for some substrates.[3] |

| Low reaction temperature | Increase the temperature to reflux. For sluggish reactions, consider using a higher boiling solvent like DMF or employing microwave irradiation.[2][6] |

| Incomplete Knoevenagel condensation | The initial condensation between the ketone/aldehyde and the active methylene nitrile is crucial. Ensure the base is added correctly and the reaction is given enough time at a suitable temperature before expecting the thiophene product. |

| Dimerization of the α,β-unsaturated nitrile intermediate | This side reaction can compete with the desired sulfur addition.[7] Optimizing the reaction temperature and the rate of addition of the base may help to minimize this. |

Issue 2: Low or No Yield in Pyridazinone Formation (Step 2)

| Possible Cause | Suggested Solution |

| Insufficient hydrazine hydrate | Use a large excess of hydrazine hydrate (at least 10 equivalents) to drive the reaction to completion. |

| Low reaction temperature | Ensure the reaction is heated to a sufficient reflux temperature. For less reactive substrates, a higher boiling solvent such as n-butanol or DMF might be necessary. |

| Incomplete hydrazide formation | The initial reaction to form the hydrazide from the ester can be slow. Ensure adequate reaction time at reflux. |

Issue 3: Impure Final Product

| Possible Cause | Suggested Solution |

| Unreacted starting materials from Step 1 | Improve the purification of the 2-aminothiophene intermediate before proceeding to Step 2. Recrystallization or a quick column chromatography can be effective. |

| Side products from the Gewald reaction | The most common impurity is the Knoevenagel condensation product. Ensure the sulfur addition and cyclization go to completion. Purification of the intermediate is key. |

| Diacylated hydrazine side product | Using a very large excess of hydrazine hydrate can help to minimize the formation of diacylated byproducts. |

| Ineffective purification | Experiment with different solvent systems for recrystallization. If recrystallization is insufficient, perform column chromatography using a gradient elution. |

Visualizations

Caption: Experimental workflow for the two-step synthesis of Bitipazone.

Caption: Troubleshooting logic for Bitipazone synthesis.

References

Overcoming Bitipazone solubility challenges

Welcome to the technical support center for Bitipazone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of Bitipazone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the fundamental solubility characteristics of Bitipazone?

A1: Bitipazone is a hydrophobic molecule with very low intrinsic aqueous solubility. Its solubility is pH-dependent, showing slightly higher solubility in acidic conditions, though it remains poorly soluble across the physiological pH range. Due to these characteristics, it is classified as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high permeability but low solubility.[1] The low solubility is a primary rate-limiting step for its absorption and bioavailability.[1]

Q2: I'm observing precipitation of Bitipazone in my aqueous buffer during an experiment. What are the likely causes and how can I prevent this?

A2: Precipitation in aqueous buffers is a common issue and can be triggered by several factors:[2]

-

pH Shift: If you are diluting an acidic or basic stock solution of Bitipazone into a buffer with a different pH, it can cause the compound to fall out of solution.

-

Co-solvent Dilution: If your stock solution is in an organic solvent (like DMSO), diluting it too quickly or beyond a certain percentage into an aqueous buffer can lead to supersaturation and subsequent precipitation.[3]

-

Low Solubilizing Capacity: The buffer itself may lack the necessary components to maintain Bitipazone in solution.

Troubleshooting Steps:

-

Optimize Co-solvent Percentage: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible, typically below 1% for cellular assays.

-

Use Precipitation Inhibitors: Incorporate polymers or surfactants into your buffer system, which can help inhibit nucleation and crystal growth.[2]

-

Control the Rate of Dilution: Add the Bitipazone stock solution to the aqueous buffer slowly while vortexing or stirring to avoid localized high concentrations.

-

pH Adjustment: Ensure the pH of the final solution is one where Bitipazone has its highest relative solubility.[4]

Q3: What is the recommended method for preparing a Bitipazone stock solution for in vitro cell culture assays?

A3: For in vitro applications, a high-concentration stock solution in an organic solvent is standard.

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent.

-

Preparation:

-

Accurately weigh the required amount of Bitipazone powder.

-

Add the appropriate volume of sterile DMSO to achieve a stock concentration of 10-20 mM.

-

Mix thoroughly using a vortex mixer until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be required. .

-

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

-

Application: When preparing working solutions for cell culture, serially dilute the stock solution in your culture medium. Ensure the final DMSO concentration does not exceed a level that is toxic to your specific cell line (usually <0.5%).

Q4: What formulation strategies can enhance the oral bioavailability of Bitipazone for in vivo studies?